molecular formula C17H18N6O3 B11663446 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11663446
M. Wt: 354.4 g/mol
InChI Key: RAKLMRGNQAIJGV-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine or its derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Functional Group Modification:

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the purine derivative with hydrazine or its derivatives under controlled conditions.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 2-methylbenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base moiety, converting it back to the corresponding hydrazide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its purine core is structurally similar to nucleotides, making it a candidate for interacting with nucleotide-binding enzymes.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific biochemical pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Another purine derivative with stimulant properties.

    Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.

    Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

Compared to these similar compounds, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is unique due to its Schiff base moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other purine derivatives.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N6O3/c1-11-6-4-5-7-12(11)8-19-20-13(24)9-23-10-18-15-14(23)16(25)22(3)17(26)21(15)2/h4-8,10H,9H2,1-3H3,(H,20,24)/b19-8+

InChI Key

RAKLMRGNQAIJGV-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.